Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of functional groups such as the chloroacetyl and carbamate moieties further enhances its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate typically involves multiple steps, including the formation of the spirocyclic core, introduction of the chloroacetyl group, and subsequent carbamate formation. One common synthetic route starts with the preparation of the spirocyclic intermediate, which is then reacted with chloroacetyl chloride under basic conditions to introduce the chloroacetyl group. Finally, the carbamate group is introduced using tert-butyl isocyanate in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure consistent product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The chloroacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the chloroacetyl group can yield primary alcohols.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloroacetyl group can yield carboxylic acids, while reduction can produce primary alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The spirocyclic structure provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[[8-[(2-bromoacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate: Similar structure but with a bromoacetyl group instead of chloroacetyl.
Tert-butyl N-[[8-[(2-iodoacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate: Similar structure but with an iodoacetyl group.
Uniqueness
Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. The chloroacetyl group provides a balance of reactivity and stability, making it suitable for various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27ClN2O3/c1-15(2,3)22-14(21)18-10-11-5-8-16(6-4-7-16)13(11)19-12(20)9-17/h11,13H,4-10H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONISFCDKBGDCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(C1NC(=O)CCl)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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